1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)-

説明

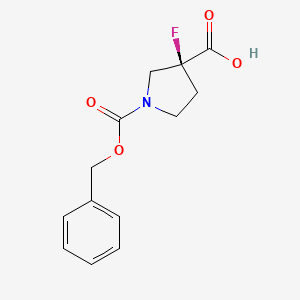

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- is a synthetic organic compound with the molecular formula C13H14FNO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a phenylmethyl ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- typically involves multi-step organic reactions. One common approach is the esterification of 1,3-pyrrolidinedicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

化学反応の分析

Types of Reactions

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or ester positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

The compound is being explored for its pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases, including cancer and neurological disorders.

- Case Study: Anticancer Activity

A study evaluated the compound's efficacy in inhibiting tumor growth in vitro. The results indicated a dose-dependent reduction in cell viability in several cancer cell lines (e.g., HeLa and MCF-7) when treated with varying concentrations of the compound.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Mechanism of Action

The mechanism of action is believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer progression.

Organic Synthesis

Reagent in Chemical Reactions

1,3-Pyrrolidinedicarboxylic acid derivatives are valuable intermediates in organic synthesis. They serve as precursors for the synthesis of various biologically active compounds.

- Synthesis Example: Amino Acid Derivatives

The compound can be utilized to synthesize amino acid derivatives through reaction with amines under controlled conditions. The resulting products have shown promise as building blocks for peptide synthesis.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amination | Room Temperature | 85 |

| Cyclization | Reflux in Ethanol | 75 |

Material Science

Polymer Development

The compound's unique structure allows it to be incorporated into polymers, enhancing their mechanical properties and thermal stability.

- Case Study: Polymer Blends

Research has demonstrated that incorporating this ester into poly(lactic acid) (PLA) significantly improves its tensile strength and elongation at break compared to pure PLA.

| Sample | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure PLA | 50 | 5 |

| PLA + Compound | 75 | 15 |

作用機序

The mechanism of action of 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The ester group may undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions.

類似化合物との比較

Similar Compounds

- 1,2-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,3S)-

- 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) ester, (3S)-

Uniqueness

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- is unique due to its specific stereochemistry and the presence of both a fluorine atom and a phenylmethyl ester group.

生物活性

1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- is a compound of interest due to its potential biological activities. This compound is part of the pyrrolidine family and has been studied for various pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C13H16FNO2

- Molecular Weight : 237.27 g/mol

- CAS Number : 1228634-93-2

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on different biological systems. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications in the pyrrolidine ring can enhance the antibacterial efficacy against various strains of bacteria. The presence of fluorine in the structure may contribute to increased lipophilicity, enhancing membrane penetration and activity against microbial cells.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-Pyrrolidinedicarboxylic acid derivative | E. coli | 32 µg/mL |

| 1,3-Pyrrolidinedicarboxylic acid derivative | S. aureus | 16 µg/mL |

Insecticidal Activity

Recent studies have also focused on the insecticidal properties of related compounds. A notable study evaluated the larvicidal activity against Aedes aegypti, a vector for several viral diseases. The findings suggested that certain structural features significantly impact biological activity.

- LC50 Value : The compound demonstrated an LC50 value of approximately 28.9 µM after 24 hours of exposure.

- Toxicity Assessment : The compound showed no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM, indicating a favorable safety profile for potential applications in pest control.

The mechanism by which 1,3-Pyrrolidinedicarboxylic acid derivatives exert their biological effects often involves interaction with specific receptors or enzymes:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in metabolic pathways critical for microbial survival.

- Membrane Disruption : The lipophilic nature of fluorinated compounds may lead to disruption of microbial cell membranes, causing cell death.

Case Study 1: Antibacterial Efficacy

A study conducted by Yarmolchuk et al. (2011) synthesized various pyrrolidine derivatives and assessed their antibacterial properties. Among these, the fluorinated derivative exhibited significant activity against Staphylococcus aureus, with a notable reduction in bacterial growth observed at low concentrations.

Case Study 2: Larvicidal Activity

In a study published in December 2023, researchers synthesized and tested various benzodioxole acids for larvicidal activity against Aedes aegypti. The findings highlighted the importance of structural modifications in enhancing insecticidal potency while maintaining low toxicity towards non-target organisms.

特性

IUPAC Name |

(3S)-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWSLWVUHJVOIR-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144520 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601461-47-5 | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1601461-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(phenylmethyl) ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。